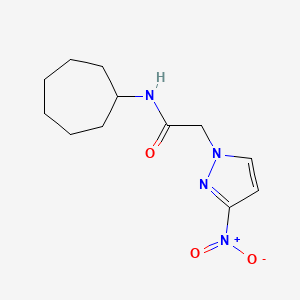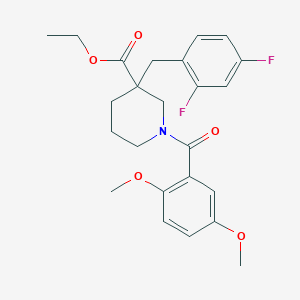
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as CHIR-090, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.
作用機序
The Wnt/β-catenin signaling pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt ligands, β-catenin is phosphorylated by GSK-3β and targeted for proteasomal degradation. However, when Wnt ligands bind to their receptors, they activate a signaling cascade that leads to the inhibition of GSK-3β and the stabilization of β-catenin. The accumulated β-catenin then translocates into the nucleus and interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of β-catenin and promoting its accumulation in the cytoplasm and nucleus.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to promote the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes, hepatocytes, and pancreatic β-cells. It has also been used to induce the regeneration of damaged tissues, such as the liver, lung, and spinal cord. In addition, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth and invasion of various cancer cells, including colon, breast, and prostate cancer cells. However, the effects of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide on normal tissues and organs have not been fully elucidated.
実験室実験の利点と制限
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a highly specific and potent inhibitor of GSK-3β, with an IC50 value of 15 nM. It has been extensively used in scientific research to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. However, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has some limitations for lab experiments. First, it has poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Second, it has a short half-life in vivo, which may limit its therapeutic potential. Third, it may have off-target effects on other kinases or proteins, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research and development of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide. First, the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, may enhance its therapeutic potential. Second, the identification of its off-target effects and potential toxicity may improve its safety profile. Third, the combination of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide with other drugs or therapies may enhance its efficacy in the treatment of various diseases. Fourth, the development of novel derivatives or analogs of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide may lead to the discovery of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway.
合成法
The synthesis of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves the condensation of 3-nitro-1H-pyrazole-1-carboxylic acid with cycloheptylamine, followed by the reaction with ethyl chloroacetate. The final product is obtained after several purification steps, including column chromatography and recrystallization. The purity of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide can be determined by HPLC and NMR spectroscopy.
科学的研究の応用
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been widely used as a research tool to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes, including stem cell differentiation, tissue regeneration, and cancer development. It has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway, by binding to its ATP-binding site. By blocking the phosphorylation of β-catenin, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide promotes its accumulation in the cytoplasm and nucleus, leading to the activation of Wnt target genes.
特性
IUPAC Name |
N-cycloheptyl-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(13-10-5-3-1-2-4-6-10)9-15-8-7-11(14-15)16(18)19/h7-8,10H,1-6,9H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIKNVHWNPJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B6059321.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)
![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)
![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6059355.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
